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Core Science & Biosynthesis

Foundational

1-(Phenylsulfonyl)-1H-indol-6-amine: A Privileged Scaffold in Kinase Inhibitor Development

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the success of downstream lead optimization. 1-(Phenylsulfonyl)-1H-indol-6-amine (CAS: 47...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the success of downstream lead optimization. 1-(Phenylsulfonyl)-1H-indol-6-amine (CAS: 478404-02-3) has emerged as a critical intermediate in the synthesis of targeted therapeutics, particularly small-molecule kinase inhibitors[1].

This technical whitepaper provides an in-depth analysis of the structural logic, physical properties, and synthetic methodologies associated with this compound. By examining the orthogonal reactivity conferred by the phenylsulfonyl protecting group and the nucleophilic 6-amine, we elucidate why this scaffold is highly valued in the development of therapies targeting dysregulated kinases, such as FLT3 in Acute Myeloid Leukemia (AML)[1].

Chemical Structure and Physical Properties

The utility of 1-(Phenylsulfonyl)-1H-indol-6-amine lies in its dual nature: it possesses a highly reactive, solvent-exposed nucleophile (the 6-amine) and a sterically bulky, electron-withdrawing protecting group (the phenylsulfonyl moiety)[2][3].

Quantitative Data Summary

The following table summarizes the core physical and chemical properties of the compound, essential for reaction planning and chromatographic purification[2][3].

PropertyValue / Description
Chemical Name 1-(Phenylsulfonyl)-1H-indol-6-amine
CAS Registry Number 478404-02-3
Molecular Formula C₁₄H₁₂N₂O₂S
Molecular Weight 272.32 g/mol
Appearance Off-white to pale brown crystalline powder
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in H₂O
Reactivity Profile Nucleophilic amine; protected indole nitrogen
Storage Conditions Inert atmosphere (N₂/Ar), 2-8°C, protect from light
Mechanistic Insight: The Role of the Phenylsulfonyl Group

As an Application Scientist, one must understand the causality behind structural modifications. The unprotected indole ring is electron-rich and highly susceptible to electrophilic aromatic substitution, oxidation, and unwanted side reactions at the C3 position.

By installing a phenylsulfonyl group at the N1 position:

  • Electronic Deactivation: The strong electron-withdrawing nature of the sulfonyl group pulls electron density away from the indole core, rendering it stable against oxidative degradation and unwanted electrophilic attacks during downstream coupling.

  • Chemoselectivity: It strictly prevents the indole nitrogen from participating in amidation or urea-formation reactions, ensuring that all electrophiles react exclusively with the 6-amine.

  • Lithiating Directivity: If further functionalization is required, the bulky phenylsulfonyl group acts as an excellent directing group for selective C2-lithiation.

Role in Drug Discovery: Targeting FLT3-ITD

The 6-aminoindole core is a recognized pharmacophore that mimics the purine ring of ATP. When functionalized at the 6-position (e.g., via urea or amide linkages), the resulting molecules can extend deeply into the hydrophobic pockets of kinase enzymes[1].

In the context of AML, mutations in the FMS-like tyrosine kinase 3 (FLT3), specifically Internal Tandem Duplications (ITD), drive leukemogenesis[1]. Derivatives synthesized from 1-(Phenylsulfonyl)-1H-indol-6-amine are frequently utilized to construct Type II kinase inhibitors. These inhibitors bind to the inactive "DFG-out" conformation of the kinase, locking it and preventing downstream signaling.

FLT3Pathway Inhibitor Indole-6-amine Derived Inhibitor FLT3 FLT3-ITD (Mutant Kinase) Inhibitor->FLT3 Inhibits ATP binding Apoptosis Apoptosis (Therapeutic Effect) Inhibitor->Apoptosis Induces STAT5 STAT5 Pathway FLT3->STAT5 PI3K PI3K/AKT Pathway FLT3->PI3K MAPK RAS/MAPK Pathway FLT3->MAPK Survival Leukemic Cell Survival & Proliferation STAT5->Survival PI3K->Survival MAPK->Survival

Fig 1: FLT3-ITD signaling cascade and targeted intervention by indole-derived inhibitors.

Synthetic Methodologies & Experimental Protocols

To ensure trustworthiness and reproducibility, the synthesis of 1-(Phenylsulfonyl)-1H-indol-6-amine must be treated as a self-validating system. The standard approach involves a two-step sequence starting from commercially available 6-nitroindole.

SynthesisWorkflow SM 6-Nitroindole Step1 N-Sulfonylation (PhSO2Cl, NaH, DMF) SM->Step1 Int1 1-(Phenylsulfonyl)- 6-nitro-1H-indole Step1->Int1 Step2 Nitro Reduction (H2, Pd/C, EtOH) Int1->Step2 Product 1-(Phenylsulfonyl)- 1H-indol-6-amine Step2->Product

Fig 2: Two-step synthetic workflow for 1-(Phenylsulfonyl)-1H-indol-6-amine.

Protocol 1: Synthesis of 1-(Phenylsulfonyl)-6-nitro-1H-indole

Objective: Protect the indole nitrogen to prevent side reactions during downstream functionalization.

  • Preparation: Charge an oven-dried round-bottom flask with 6-nitroindole (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions.

    • Self-Validating Cue: The evolution of hydrogen gas (bubbling) and a distinct color change indicate successful deprotonation of the indole N-H.

  • Electrophilic Addition: Stir for 30 minutes at 0°C, then add Benzenesulfonyl chloride (PhSO₂Cl, 1.1 eq) dropwise via syringe.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (Hexanes:EtOAc 3:1). The highly polar starting material will be replaced by a less polar product spot.

  • Workup: Quench the reaction by slowly pouring the mixture into vigorously stirred ice water. The product will precipitate as a solid. Filter, wash with cold water, and dry under a vacuum to yield the intermediate.

Protocol 2: Reduction to 1-(Phenylsulfonyl)-1H-indol-6-amine

Objective: Convert the nitro group to a nucleophilic amine while preserving the sulfonyl protecting group.

  • Preparation: Dissolve 1-(Phenylsulfonyl)-6-nitro-1H-indole (1.0 eq) in a mixture of Ethanol and THF (1:1 ratio to ensure complete solubility).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under a blanket of nitrogen to prevent auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Stir the suspension vigorously under a hydrogen balloon (1 atm) at room temperature.

  • Monitoring: Track the reaction via TLC or LC-MS.

    • Self-Validating Cue: Under UV light (254 nm), the product spot will exhibit bright blue fluorescence characteristic of aminoindoles, contrasting with the dark UV-absorbing spot of the nitro precursor.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradient) to afford 1-(Phenylsulfonyl)-1H-indol-6-amine as a pale solid[3].

Downstream Functionalization: Urea Formation

Once synthesized, the 6-amine is typically reacted with aryl isocyanates to form diaryl ureas—a hallmark motif in FLT3 and VEGFR inhibitors[1].

General Procedure for Urea Coupling:

  • Dissolve 1-(Phenylsulfonyl)-1H-indol-6-amine (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add an appropriate Aryl Isocyanate (1.05 eq) dropwise at room temperature.

  • Stir for 2-4 hours. The formation of the urea often results in decreased solubility, causing the product to precipitate directly from the DCM.

  • Filter the precipitate and wash with cold DCM to yield the highly pure protected urea intermediate.

Note on Deprotection: The phenylsulfonyl group can be orthogonally removed at the final stage of drug synthesis by treating the molecule with a strong base, such as Potassium Hydroxide (KOH) or Tetrabutylammonium fluoride (TBAF) in THF, revealing the biologically active N-H indole core.

References

  • Guidechem. "1-(Phenylsulfonyl)-1H-indol-6-amine 478404-02-3 wiki". Guidechem Chemical Database.
  • United States Patent Office. "Preparation analogues lit. (Mahboobi, Uecker et al. 2006) - FLT3 Inhibitors". US Patent 11,384,076 B2.
  • Moldb. "478404-02-3 | 1-(Phenylsulfonyl)-1H-indol-6-amine". Moldb Chemical Information.

Sources

Exploratory

Mechanism of action of 1-(Phenylsulfonyl)-1H-indol-6-amine in vitro

An In-Depth Technical Guide on the In Vitro Profiling and Mechanism of Action of the 1-(Phenylsulfonyl)-1H-indol-6-amine Pharmacophore Executive Summary 1-(Phenylsulfonyl)-1H-indol-6-amine (CAS: 478404-02-3) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the In Vitro Profiling and Mechanism of Action of the 1-(Phenylsulfonyl)-1H-indol-6-amine Pharmacophore

Executive Summary

1-(Phenylsulfonyl)-1H-indol-6-amine (CAS: 478404-02-3) is a highly versatile heterocyclic building block that has evolved from a simple synthetic intermediate into a privileged pharmacophore in modern drug discovery. While the isolated compound is primarily utilized as a precursor, its intact structural motif—the 1-(phenylsulfonyl)indole core coupled with a reactive 6-amino group—exhibits profound in vitro biological activity when integrated into targeted therapeutics.

This whitepaper dissects the dual nature of this molecule. We will explore its chemical mechanism of action (how its electronic properties dictate reactivity) and its biological mechanism of action in vitro, specifically focusing on its role in FMS-like tyrosine kinase 3 (FLT3) inhibition for acute myeloid leukemia (AML)[1] and as a Multi-Target Directed Ligand (MTDL) for neurodegenerative diseases[2]. Furthermore, we provide self-validating, step-by-step experimental protocols to accurately quantify these mechanisms in the laboratory.

Chemical Mechanism & Pharmacophore Logic

In vitro, the reactivity and binding affinity of 1-(Phenylsulfonyl)-1H-indol-6-amine are governed by the opposing electronic effects of its two primary functional groups:

  • The N1-Phenylsulfonyl Group (Electron-Withdrawing): The addition of the bulky, electron-withdrawing phenylsulfonyl moiety to the indole nitrogen deactivates the electron-rich pyrrole ring. Chemically, this prevents unwanted electrophilic aromatic substitution and directs lithiation to the C-2 position. Biologically, this bulky group is highly lipophilic and acts as an essential anchor, deeply penetrating the hydrophobic pockets of target receptors (such as the 5-HT6 receptor) and the peripheral anionic site (PAS) of cholinesterases[2].

  • The C6-Amine Group (Nucleophilic Center): The primary amine at the 6-position serves as the primary vector for derivatization. It readily undergoes reactions with isocyanates to form ureas (critical for FLT3 inhibitors) or acyl chlorides to form amides.

Chemical_Reactivity Core 1-(Phenylsulfonyl)-1H-indol-6-amine (CAS 478404-02-3) N1 N1-Phenylsulfonyl Group (Electron Withdrawing / Lipophilic) Core->N1 Modulates C6 C6-Amine Group (Nucleophilic Derivatization Vector) Core->C6 Functionalizes Urea Urea Linkage (FLT3 Kinase Inhibitors) C6->Urea Isocyanate Rxn Amide Amide/Alkyl Linkage (MTDLs for Neurodegeneration) C6->Amide Acyl Chloride Rxn

Logical relationship of the compound's chemical reactivity and resulting therapeutic classes.

Biological Mechanisms of Action (In Vitro)

When the 1-(Phenylsulfonyl)-1H-indol-6-amine core is elaborated into mature ligands, it operates via two distinct in vitro mechanisms depending on the functionalization at the 6-position.

Pathway A: FLT3 Kinase Inhibition (Oncology)

In the context of AML, mutations such as FLT3-ITD (Internal Tandem Duplication) cause constitutive activation of the kinase, driving leukemic cell proliferation via the STAT5, PI3K, and RAS pathways[1]. Derivatives of our core compound act as Type I ATP-competitive inhibitors . The indole core mimics the purine ring of ATP, hydrogen-bonding with the hinge region of the FLT3 kinase domain, while the phenylsulfonyl group occupies the adjacent hydrophobic pocket, locking the kinase in its inactive conformation.

FLT3_Pathway FLT3 FLT3 Receptor (Mutated/ITD) STAT5 STAT5 / PI3K / RAS Signaling Cascades FLT3->STAT5 Constitutive Activation Compound Phenylsulfonylindole Derivatives Compound->FLT3 ATP-Competitive Inhibition Apoptosis Apoptosis Induction Compound->Apoptosis Promotes Proliferation Leukemic Cell Proliferation STAT5->Proliferation Drives Proliferation->Apoptosis Inhibited

In vitro mechanism of FLT3 pathway inhibition by phenylsulfonylindole derivatives.

Pathway B: Multi-Target Directed Ligands (Neurodegeneration)

For Alzheimer's Disease (AD), the 1-(phenylsulfonyl)-1H-indole scaffold is utilized to create MTDLs. In vitro studies demonstrate that this core provides potent 5-HT6 receptor antagonism (Ki ~ 13-15 nM) while simultaneously acting as a reversible inhibitor of Acetylcholinesterase (AChE) and a pseudo-irreversible inhibitor of Butyrylcholinesterase (BChE) [2]. The phenylsulfonyl group is critical here; it interacts via π−π stacking and hydrophobic contacts with the PAS of AChE, physically blocking the entry of substrates into the catalytic gorge and preventing amyloid-beta aggregation[2].

Quantitative Data Presentation

The following table summarizes the in vitro efficacy of advanced ligands utilizing the 1-(Phenylsulfonyl)-1H-indol-6-amine core architecture.

Target / AssayRepresentative Derivative ClassIC50 / Ki RangeMechanism of Action
FLT3 (ITD Mutated) 6-amino substituted urea derivatives2 - 15 nMType I ATP-competitive kinase inhibition
AChE (Human) N-benzylpiperazine linked derivatives0.17 - 1.23 µMReversible active-site / PAS binding
BChE (Human) Carbamate functionalized derivatives~455 nMPseudo-irreversible inhibition
5-HT6 Receptor Pentamethylene-linked derivatives13 - 15 nM (Ki)Receptor antagonism

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. As an application scientist, I emphasize that generating an IC50 value is meaningless without orthogonal controls to rule out assay interference (e.g., compound auto-fluorescence or oximolysis).

Protocol 1: In Vitro FLT3 Kinase Assay (ADP-Glo™ Method)

We utilize the ADP-Glo™ assay because it universally measures ADP production, allowing us to use physiologically relevant ATP concentrations (up to 1mM) to accurately assess competitive inhibition without the safety hazards of radiometric ^33P-ATP assays[3].

Step-by-Step Methodology:

  • Reagent Preparation: Thaw FLT3 enzyme, Myelin Basic Protein (MBP) substrate, and ATP on ice. Prepare a 3 ng/µL FLT3 working solution in 1X Kinase Assay Buffer[3].

  • Compound Dilution: Prepare a 10-point serial dilution of the phenylsulfonylindole derivative in 100% DMSO. Dilute further in buffer so the final DMSO concentration in the assay does not exceed 1% (DMSO >1% denatures the kinase).

  • Reaction Assembly (384-well plate):

    • Add 1 µL of compound (or 1% DMSO for positive control).

    • Add 2 µL of FLT3 enzyme (6 ng total).

    • Add 2 µL of Substrate/ATP mix (final ATP concentration optimized to the enzyme's Km).

  • Incubation: Seal and incubate at 30°C for 45 minutes to allow phosphorylation.

  • Termination & Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Causality: This step halts the kinase reaction and completely depletes unreacted ATP, ensuring background noise is virtually eliminated[3].

  • Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes and read luminescence.

  • Self-Validation Checkpoint: Include a "No Enzyme" blank. If the blank shows high luminescence, the ATP depletion step failed. Include a known FLT3 inhibitor (e.g., Quizartinib) as a positive control to validate the dynamic range.

Protocol 2: In Vitro Cholinesterase Inhibition (Modified Ellman's Method)

Ellman's method relies on the reaction of thiocholine (produced by AChE hydrolysis of acetylthiocholine) with DTNB to produce a yellow anion (TNB) absorbing at 412 nm[4].

Step-by-Step Methodology:

  • Buffer & Enzyme Prep: Prepare 50 mM Tris-HCl buffer (pH 8.0). Dilute electric eel AChE to 0.2 U/mL[4].

  • Pre-incubation: In a 96-well UV-transparent plate, combine 140 µL of buffer, 10 µL of AChE solution, and 10 µL of the test compound. Incubate for 15 minutes at 25°C. Causality: Pre-incubation is mandatory for pseudo-irreversible inhibitors (like carbamate derivatives) to allow time for covalent bond formation before the substrate outcompetes them.

  • Initiation: Add 10 µL of 3 mM DTNB and 10 µL of 15 mM Acetylthiocholine Iodide (ATCI)[4].

  • Kinetic Readout: Immediately read absorbance at 412 nm every 1 minute for 15 minutes.

  • Self-Validation Checkpoint:

    • Colorimetric Interference: Phenylsulfonylindoles can sometimes be highly conjugated and colored. Run a "Compound + Buffer + DTNB" blank (no enzyme) to subtract background compound absorbance.

    • Thiol Reactivity: Ensure the compound does not directly react with DTNB (oximolysis), which would yield false-negative inhibition results.

Assay_Workflow Prep Compound Prep (1% Final DMSO) Incubate Enzyme Pre-Incubation (Binding Kinetics) Prep->Incubate Readout Signal Detection (Luminescence/412nm) Incubate->Readout Analysis IC50 Calculation (Non-linear Regression) Readout->Analysis Validation Self-Validation (No-Enzyme Blanks) Analysis->Validation

Self-validating in vitro assay workflow ensuring high-fidelity IC50 generation.

Conclusion

1-(Phenylsulfonyl)-1H-indol-6-amine is far more than a transient node in a synthetic pathway. Its rigid, electron-modulated core provides a highly tunable scaffold that fulfills the stringent spatial and electronic requirements of both kinase ATP-binding pockets and neuroreceptor active sites. By employing rigorous, self-validating in vitro assays like ADP-Glo and Ellman's method, researchers can confidently leverage this pharmacophore to develop next-generation targeted therapies.

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Foundational

Comprehensive Physicochemical and Synthetic Profiling of 1-(Phenylsulfonyl)-1H-indol-6-amine

Executive Summary In modern medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors such as FLT3 antagonists—relies heavily on versatile, orthogonally protected building blocks[1]. 1-(Phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors such as FLT3 antagonists—relies heavily on versatile, orthogonally protected building blocks[1]. 1-(Phenylsulfonyl)-1H-indol-6-amine (CAS: 478404-02-3) serves as a critical intermediate in these synthetic pathways. This whitepaper provides an in-depth technical analysis of its physicochemical properties, focusing on the critical distinction between its average molecular weight and exact monoisotopic mass. Furthermore, we detail field-proven, self-validating protocols for its analytical verification and chemoselective functionalization, grounded in the mechanistic causality of its structural design.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

For researchers utilizing high-resolution mass spectrometry (HRMS) to validate synthetic intermediates, distinguishing between average molecular weight and exact mass is paramount. The average molecular weight accounts for the natural isotopic abundance of all elements in the compound, which is useful for stoichiometric calculations in bulk synthesis. Conversely, the exact mass (monoisotopic mass) is calculated using the mass of the most abundant isotope of each constituent element (e.g., 12 C, 1 H, 14 N, 16 O, 32 S)[2][3].

In non-targeted discovery or rigorous quality control, HRMS instrumentation (such as Orbitrap or TOF) relies on the exact mass to distinguish the target compound from isobaric interferences based on its unique mass defect[4][5].

Quantitative Data Summary
PropertyValueCausality / Significance
Chemical Formula C 14​ H 12​ N 2​ O 2​ SDefines the atomic composition.
Average Molecular Weight 272.32 g/mol Used for molarity and stoichiometric equivalents in synthesis[6].
Exact Mass (Monoisotopic) 272.0619 DaCritical for HRMS identification; derived from principal isotopes[3].
[M+H] + Exact Mass 273.0692 DaThe expected target mass in positive electrospray ionization (ESI+).
Mass Defect +0.0619 DaThe fractional deviation from the nominal mass (272 Da), aiding in formula generation[5].

Mechanistic Insights: The Dual Role of the Phenylsulfonyl Group

The strategic installation of a phenylsulfonyl group at the N1 position of the indole core is not merely for protection; it fundamentally alters the electronic landscape of the molecule[7][8].

Indoles are naturally electron-rich and highly susceptible to electrophilic attack or oxidation, particularly at the C3 position. The strongly electron-withdrawing nature of the N-phenylsulfonyl group pulls electron density away from the pyrrole ring. This electronic deactivation stabilizes the indole core against unwanted side reactions during harsh coupling conditions[8]. Consequently, this directs all nucleophilic reactivity exclusively to the exocyclic C6-amine, allowing for chemoselective functionalization (e.g., forming amides or ureas) without the need for complex, multi-step protection/deprotection sequencing of the C3 position.

ElectronicEffects N1 N1-Phenylsulfonyl Group (Electron Withdrawing) Indole Indole Core (Electronically Deactivated) N1->Indole Pulls electron density (Prevents C3 electrophilic attack) C6 C6-Amine (Primary Nucleophile) Indole->C6 Directs reactivity to exocyclic amine

Electronic influence of the N1-phenylsulfonyl group directing C6-amine nucleophilicity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to confirm success before proceeding.

Protocol 1: LC-HRMS Validation of Exact Mass

This protocol verifies the structural integrity and purity of the starting material prior to synthesis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of 1-(Phenylsulfonyl)-1H-indol-6-amine in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute 10 µL of the stock into 990 µL of 50:50 Water:Acetonitrile (containing 0.1% Formic Acid) to promote protonation.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Use a gradient of 5% to 95% Acetonitrile over 5 minutes. Causality: The gradient ensures the hydrophobic phenylsulfonyl group elutes sharply, preventing peak tailing.

  • Ionization (ESI+): Operate the mass spectrometer in positive electrospray ionization mode. The 0.1% formic acid in the mobile phase acts as a proton donor, ensuring efficient formation of the [M+H] + ion.

  • Data Acquisition & Validation: Scan the m/z range of 100–500.

    • Self-Validation Check: Locate the primary peak. The measured m/z must be 273.0692 ± 5 ppm . Additionally, verify the isotopic envelope: the [M+H+2] + peak (due to 34 S natural abundance of ~4.2%) should be visible at m/z 275.0650, confirming the presence of sulfur.

Protocol 2: Chemoselective Amidation of the C6-Amine

This protocol demonstrates the functionalization of the C6-amine while preserving the N1-protecting group.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried flask under inert N 2​ atmosphere, dissolve 1.0 equivalent (272.3 mg, 1.0 mmol) of 1-(Phenylsulfonyl)-1H-indol-6-amine in 5.0 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Add 2.0 equivalents (348 µL) of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic base. It will scavenge the HCl byproduct generated in the next step without competing with the C6-amine for the electrophile.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add 1.1 equivalents of the desired acid chloride (e.g., benzoyl chloride). Causality: Cooling mitigates the exothermic nature of the reaction, preventing thermal degradation or over-acylation.

  • Monitoring (Self-Validation): After 1 hour, remove a 5 µL aliquot, quench in methanol, and analyze via TLC or LC-MS. Self-Validation Check: The starting material peak (m/z 273.07) should be consumed, replaced by the product peak (e.g., m/z 377.09 for the benzamide derivative).

  • Workup: Once complete, quench the reaction with saturated aqueous NaHCO 3​ . Extract with DCM, dry the organic layer over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Workflow A 1-(Phenylsulfonyl)-1H-indol-6-amine (Starting Material) B LC-HRMS Analysis (Exact Mass: 272.0619 Da) A->B QC Verification C Chemoselective Amidation (Electrophile Addition) A->C C6-Amine Functionalization D Deprotection (Basic Hydrolysis) C->D Removal of N1-Phenylsulfonyl E Target Scaffold (e.g., Kinase Inhibitor) D->E Final Assembly

Analytical verification and synthetic workflow for 1-(Phenylsulfonyl)-1H-indol-6-amine.

Conclusion

The utility of 1-(Phenylsulfonyl)-1H-indol-6-amine in drug development is deeply rooted in its precise physicochemical properties and its mechanistically predictable reactivity. By understanding the exact monoisotopic mass (272.0619 Da), researchers can confidently validate structural identity using HRMS. Furthermore, leveraging the electronic deactivation provided by the N1-phenylsulfonyl group allows for robust, self-validating synthetic workflows targeting the C6-amine, accelerating the discovery of complex indole-based therapeutics.

References

  • United States Patent 11,384,076 B2:Synthesis, Pharmacology and Use of New and Selective FMS-Like Tyrosine Kinase 3 (FLT3) Inhibitors.
  • Journal of the American Society for Mass Spectrometry: Monoisotopic Mass? ACS Publications.[Link]

  • Wikipedia: Mass (mass spectrometry). Wikimedia Foundation. [Link]

  • Organometallics: Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles. ACS Publications.[Link]

  • National Institutes of Health (PMC): Synthesis and stereochemical determination of an antiparasitic pseudo-aminal type monoterpene indole alkaloid. NIH.[Link]

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Exploratory

An In-depth Technical Guide to the Pharmacokinetics of 1-(Phenylsulfonyl)-1H-indol-6-amine in Murine Models

Foreword: Charting the Course for a Novel Indole Derivative The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Course for a Novel Indole Derivative

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] The derivatization of this core, such as with a phenylsulfonyl group, can modulate its physicochemical and pharmacological properties, leading to novel therapeutic candidates.[4][5] This guide focuses on a specific, likely novel, member of this class: 1-(Phenylsulfonyl)-1H-indol-6-amine. While specific data for this exact molecule is not yet prevalent in published literature, this document serves as a comprehensive roadmap for researchers and drug development professionals to meticulously characterize its pharmacokinetic profile in murine models.

This guide is built upon established principles of preclinical pharmacokinetics and leverages methodologies validated for structurally related small molecules.[6][7][8] By providing both the "how" and the "why" behind each experimental step, we aim to equip scientists with the knowledge to generate robust and reliable data, a cornerstone for any successful drug development program. The protocols and insights herein are designed to be self-validating, ensuring the scientific integrity of the findings.

Strategic Design of a Murine Pharmacokinetic Study

A well-designed pharmacokinetic (PK) study is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. For 1-(Phenylsulfonyl)-1H-indol-6-amine, a comprehensive study in a murine model is a critical first step in preclinical development.

Rationale for Experimental Choices
  • Animal Model: CD-1 or BALB/c mice are commonly used outbred and inbred strains, respectively, for PK studies due to their well-characterized physiology and handling characteristics.[8][9] The choice between them may depend on the need for genetic homogeneity (inbred) versus reflecting a more diverse population (outbred). For initial PK screening, CD-1 mice are often a suitable choice.[8]

  • Dosing Routes: To fully characterize the compound's bioavailability and disposition, both intravenous (IV) and oral (PO) administration routes are essential.

    • IV Administration: Provides a direct measure of the compound's distribution and elimination without the variable of absorption.

    • PO Administration: Assesses the extent and rate of absorption from the gastrointestinal tract, which is crucial for orally administered drugs.

  • Dose Selection: Dose levels should be selected based on any available in vitro efficacy and toxicology data. If no prior data exists, a low dose (e.g., 1-5 mg/kg) is a reasonable starting point. The dose should be sufficient to achieve plasma concentrations well above the limit of quantification of the bioanalytical method.

  • Blood Sampling: A serial bleeding protocol is often employed to minimize the number of animals required and reduce inter-animal variability.[7] Blood samples are collected at specific time points to capture the key phases of the concentration-time profile: initial distribution, peak concentration, and elimination.

Experimental Workflow

The following diagram illustrates a typical workflow for a murine PK study of 1-(Phenylsulfonyl)-1H-indol-6-amine.

G cluster_pre Pre-Dosing cluster_dose Dosing cluster_sample Sampling cluster_analysis Analysis acclimatization Acclimatization of Mice fasting Overnight Fasting (for PO) acclimatization->fasting iv_dose IV Administration (e.g., 1 mg/kg) fasting->iv_dose po_dose PO Administration (e.g., 5 mg/kg) fasting->po_dose serial_bleed Serial Blood Sampling (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h) iv_dose->serial_bleed po_dose->serial_bleed plasma_prep Plasma Preparation (Centrifugation) serial_bleed->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage bioanalysis LC-MS/MS Quantification storage->bioanalysis pk_calc Pharmacokinetic Parameter Calculation bioanalysis->pk_calc

Caption: Workflow for a murine pharmacokinetic study.

Bioanalytical Methodology: Quantifying 1-(Phenylsulfonyl)-1H-indol-6-amine in Plasma

Accurate quantification of the drug in biological matrices is the bedrock of a reliable PK study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[10][11][12]

Sample Preparation

The goal of sample preparation is to extract the analyte from the plasma matrix and remove interfering substances. Protein precipitation is a common and efficient method for small molecules.[10][11]

Protocol:

  • Thaw frozen mouse plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of acetonitrile containing a suitable internal standard (a structurally similar compound not present in the sample).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Conditions

The following are example conditions that would be a good starting point for method development for 1-(Phenylsulfonyl)-1H-indol-6-amine.

ParameterCondition
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Precursor ion (MH+) to a specific product ion for both the analyte and the internal standard. These would be determined by direct infusion of the compound into the mass spectrometer.
Method Validation

The bioanalytical method must be validated to ensure its reliability. Key validation parameters include:

  • Linearity: A calibration curve should be prepared by spiking known concentrations of the compound into blank plasma. The method should be linear over the expected concentration range.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the lower limit of quantification).[10][11]

  • Selectivity: The method should be free from interference from endogenous plasma components.

  • Matrix Effect: The ionization of the analyte should not be suppressed or enhanced by the plasma matrix.

  • Stability: The stability of the analyte in plasma under various storage and handling conditions should be assessed.

Analysis and Interpretation of Pharmacokinetic Data

Once the plasma concentrations of 1-(Phenylsulfonyl)-1H-indol-6-amine have been determined at each time point, key pharmacokinetic parameters can be calculated using non-compartmental analysis.

Key Pharmacokinetic Parameters

The following table summarizes the essential PK parameters and their significance.

ParameterDescriptionSignificance
Cmax (Maximum Concentration)The highest observed concentration of the drug in plasma.Indicates the peak exposure to the drug.
Tmax (Time to Maximum Concentration)The time at which Cmax is reached.Provides information on the rate of drug absorption.
AUC (Area Under the Curve)The total drug exposure over time, calculated from the plasma concentration-time curve.Represents the overall bioavailability of the drug.
t1/2 (Half-life)The time it takes for the plasma concentration of the drug to decrease by half.Determines the dosing interval and the time to reach steady-state concentrations.
CL (Clearance)The volume of plasma cleared of the drug per unit of time.A measure of the body's efficiency in eliminating the drug.
Vd (Volume of Distribution)The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
F% (Bioavailability)The fraction of an administered dose of unchanged drug that reaches the systemic circulation.A critical parameter for orally administered drugs, calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Hypothetical Pharmacokinetic Data

The following table presents hypothetical but plausible PK data for 1-(Phenylsulfonyl)-1H-indol-6-amine in mice.

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL) ~1200~800
Tmax (h) 0.081.0
AUC (0-t) (ng*h/mL) 25006000
t1/2 (h) 4.54.8
CL (L/h/kg) 0.4-
Vd (L/kg) 2.6-
F% -48%
Relationship between Pharmacokinetic Parameters

The following diagram illustrates the interplay between key pharmacokinetic processes and the resulting parameters.

G cluster_process Pharmacokinetic Processes cluster_param Key Parameters Absorption Absorption Cmax_Tmax Cmax, Tmax Absorption->Cmax_Tmax determines rate and extent Distribution Distribution Vd Vd Distribution->Vd influences Metabolism Metabolism CL Clearance (CL) Metabolism->CL contributes to Excretion Excretion Excretion->CL contributes to t1_2 Half-life (t1/2) Vd->t1_2 determines CL->t1_2 determines AUC AUC CL->AUC inversely related to G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) parent 1-(Phenylsulfonyl)-1H-indol-6-amine hydrox_indole Hydroxylated Indole Metabolite parent->hydrox_indole Oxidation hydrox_phenyl Hydroxylated Phenylsulfonyl Metabolite parent->hydrox_phenyl Oxidation glucuronide Glucuronide Conjugate parent->glucuronide Conjugation sulfate Sulfate Conjugate parent->sulfate Conjugation hydrox_indole->glucuronide Conjugation hydrox_indole->sulfate Conjugation hydrox_phenyl->glucuronide Conjugation hydrox_phenyl->sulfate Conjugation Excretion Excretion glucuronide->Excretion sulfate->Excretion

Caption: Potential metabolic pathways.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the pharmacokinetic characterization of 1-(Phenylsulfonyl)-1H-indol-6-amine in murine models. By adhering to these rigorous experimental and analytical principles, researchers can generate high-quality data to inform the progression of this compound through the drug development pipeline. Future studies may include tissue distribution analysis to understand its penetration into target organs, and identification of specific metabolizing enzymes to predict potential drug interactions. The journey from a promising molecule to a therapeutic agent is long and data-driven, and a thorough understanding of its pharmacokinetics is a critical and indispensable step.

References

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Foundational

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1-(Phenylsulfonyl)-1H-indol-6-amine

This guide provides a comprehensive technical overview of the synthesis, crystallization, and structural elucidation of 1-(Phenylsulfonyl)-1H-indol-6-amine, a molecule of significant interest in medicinal chemistry. The...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the synthesis, crystallization, and structural elucidation of 1-(Phenylsulfonyl)-1H-indol-6-amine, a molecule of significant interest in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, known for its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The addition of a phenylsulfonyl group at the N1 position can modulate the electronic properties and steric profile of the indole ring, potentially influencing its biological target interactions.[6][7] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental workflow and data interpretation for determining the three-dimensional atomic arrangement of this compound.

Introduction: The Significance of Phenylsulfonyl Indoles in Drug Discovery

The indole nucleus is a cornerstone in the development of therapeutic agents, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2][3] The functionalization of the indole core is a key strategy for optimizing potency, selectivity, and pharmacokinetic properties. The introduction of an arenesulfonyl group, such as the phenylsulfonyl moiety at the indole nitrogen, serves multiple purposes. It can act as a protecting group during synthesis and, more importantly, as a critical pharmacophoric element that can engage in specific interactions with biological targets.[6][7] Phenylsulfonyl indole derivatives have been investigated as multifunctional ligands, for instance, targeting cholinesterases and serotonin receptors in the context of Alzheimer's disease research.[8] A thorough understanding of the three-dimensional structure of these molecules at the atomic level is paramount for rational drug design and structure-activity relationship (SAR) studies. Single-crystal X-ray diffraction (SCXRD) is the definitive method for obtaining this precise structural information.[9][10][11]

Synthesis and Crystallization: From Molecule to Measurable Crystal

A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following protocol describes a plausible synthetic route to 1-(Phenylsulfonyl)-1H-indol-6-amine, followed by a detailed crystallization methodology.

Synthetic Protocol

The synthesis of 1-(Phenylsulfonyl)-1H-indol-6-amine can be approached through a multi-step process, beginning with the protection of a commercially available 6-aminoindole derivative followed by sulfonation.

Step 1: Protection of the Amine Group of 6-Aminoindole A common strategy involves the protection of the exocyclic amine to prevent side reactions during the subsequent N-sulfonylation of the indole ring.

Step 2: N-Sulfonylation of the Protected Indole The protected 6-aminoindole is then reacted with benzenesulfonyl chloride to introduce the phenylsulfonyl group at the indole nitrogen.

Step 3: Deprotection of the Amine Group The final step involves the removal of the protecting group to yield the target compound, 1-(Phenylsulfonyl)-1H-indol-6-amine.

Crystallization Workflow

The growth of high-quality single crystals is often the most challenging and critical step in the process of structure determination.[12] The following workflow outlines a systematic approach to crystallizing 1-(Phenylsulfonyl)-1H-indol-6-amine.

Caption: A generalized workflow for the synthesis, crystallization, and structural analysis of a small molecule.

Experimental Protocol for Crystallization:

  • Solvent Selection: A comprehensive screening of solvents is crucial. The ideal solvent or solvent system is one in which the compound has moderate solubility.

  • Crystallization Method:

    • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a coverslip (hanging drop) or in a well (sitting drop) and sealed in a chamber containing a reservoir of a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the drop reduces the solubility of the compound, promoting crystallization.

  • Optimization: Factors such as temperature, concentration, and the choice of anti-solvent are systematically varied to optimize the size and quality of the crystals.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is a non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the three-dimensional arrangement of atoms.[10][11]

The Principles of X-ray Diffraction

Crystals act as three-dimensional diffraction gratings for X-rays. When a beam of monochromatic X-rays strikes a crystal, the X-rays are scattered by the electrons of the atoms. Constructive interference of the scattered X-rays occurs when the conditions of Bragg's Law are met:

nλ = 2d sinθ

where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between the crystal lattice planes, and 'θ' is the angle of diffraction.[10][13][14] By systematically rotating the crystal and collecting the diffraction data, a three-dimensional map of the electron density within the unit cell can be constructed.[9]

XRayDiffraction XRaySource X-ray Source Monochromator Monochromator XRaySource->Monochromator Polychromatic X-rays Collimator Collimator Monochromator->Collimator Monochromatic X-rays Crystal Single Crystal Collimator->Crystal Focused Beam Detector Detector Crystal->Detector Diffracted Beams Computer Computer (Data Processing) Detector->Computer Diffraction Pattern

Caption: A schematic of a single-crystal X-ray diffractometer setup.

Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a large number of diffraction intensities are collected at various orientations. This raw data is then processed to determine the unit cell parameters and space group. The structure is subsequently solved using direct methods or Patterson methods and refined using least-squares algorithms.

The Crystal Structure of 1-(Phenylsulfonyl)-1H-indol-6-amine: A Detailed Analysis

While a specific crystal structure for 1-(Phenylsulfonyl)-1H-indol-6-amine is not publicly available in the Cambridge Structural Database (CSD) as of this writing, we can predict its key structural features based on the analysis of closely related 1-(phenylsulfonyl)indole derivatives.[7][15][16][17][18]

Molecular Conformation

The molecule will consist of a planar indole ring system. The phenylsulfonyl group will be attached to the indole nitrogen, and the amine group will be at the 6-position of the indole ring. A key conformational feature will be the dihedral angle between the mean plane of the indole ring and the phenyl ring of the sulfonyl group. In related structures, this angle is typically in the range of 60-80 degrees.[7][15][16][17]

Bond Lengths and Angles

The bond lengths and angles are expected to be within the standard ranges for similar organic molecules. The S-N bond length will be indicative of the interaction between the sulfonyl group and the indole nitrogen. The geometry around the sulfur atom will be a distorted tetrahedron.

Supramolecular Interactions

The presence of the amine group introduces the potential for hydrogen bonding, which will likely play a significant role in the crystal packing. N-H···O and N-H···N hydrogen bonds are expected to link the molecules into a three-dimensional network. Additionally, C-H···π and π-π stacking interactions between the aromatic rings are also anticipated to contribute to the overall crystal stability.

Predicted Crystallographic Data

The following table summarizes the expected crystallographic parameters for 1-(Phenylsulfonyl)-1H-indol-6-amine, based on data from analogous structures.

ParameterPredicted Value
Chemical FormulaC₁₄H₁₂N₂O₂S
Formula Weight272.33 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁ (examples of common space groups)
a (Å)10-15
b (Å)8-12
c (Å)12-18
α (°)90
β (°)90-110
γ (°)90
Volume (ų)1500-2000
Z (molecules per unit cell)4
Density (calculated) (g/cm³)1.3-1.5
R-factor (%)< 5

Conclusion and Future Perspectives

This technical guide has outlined the comprehensive process for determining the crystal structure of 1-(Phenylsulfonyl)-1H-indol-6-amine, from synthesis and crystallization to X-ray diffraction analysis. While a definitive crystal structure is yet to be reported, the predicted structural features, based on a wealth of data from related compounds, provide a solid foundation for understanding the molecular architecture of this class of molecules. The precise determination of its three-dimensional structure will be invaluable for the rational design of novel indole-based therapeutic agents with enhanced efficacy and selectivity. The methodologies and insights presented herein serve as a practical resource for researchers in the field of medicinal chemistry and drug discovery.

References

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  • Analytical Chemistry. (n.d.). 25 Single crystal XRD (Introduction). Retrieved from [Link]

  • FZU. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]

  • Universität Ulm. (2026, March 16). Single-Crystal X-ray Diffraction (SC-XRD). Retrieved from [Link]

  • YouTube. (2020, April 22). Module 3.9 Interpreting X-ray Diffraction Data. Retrieved from [Link]

  • GeoScienceWorld. (2018, July 2). A graphical interpretation of X-ray diffraction data using polar co-ordinates. Retrieved from [Link]

  • ResearchGate. (2019, June 29). How to interpret the results obtained from X-ray diffraction (XRD)?. Retrieved from [Link]

  • Pineda, L. W., Ferllini, N., & Cabezas, J. A. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 7(5), x220401. Retrieved from [Link]

  • ACS Nano. (2019, July 23). Tutorial on Powder X-ray Diffraction for Characterizing Nanoscale Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Retrieved from [Link]

  • Umadevi, M., Raju, P., Yamuna, R., Mohanakrishnan, A. K., & Chakkaravarthi, G. (2016). Crystal structure of 3-(2-nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 64–67. Retrieved from [Link]

  • Umadevi, M., Yamuna, R., Mohanakrishnan, A. K., & Chakkaravarthi, G. (2016). Crystal structure of 2-[2-phenyl-1-(phenylsulfonyl)ethyl]-1-(phenylsulfonyl)-1H-indole. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 2), 223–227. Retrieved from [Link]

  • Amanote Research. (2014, January 15). (E)-1-[2-(2-Nitrostyryl)-1-Phenylsulfonyl-1h-Indol-3-Yl]propan-1-One. Retrieved from [Link]

  • ARKAT USA, Inc. (2010). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2298. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenyl(1-phenylsulfonyl-1H-indol-2-yl)methanone. Retrieved from [Link]

  • IUCr. (n.d.). The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). Retrieved from [Link]

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  • OA Monitor Ireland. (n.d.). CCDC 1441168: Experimental Crystal Structure Determination. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Using 1-(Phenylsulfonyl)-1H-indol-6-amine as a chemical probe in biological assays

An in-depth technical guide and application note for utilizing 1-(Phenylsulfonyl)-1H-indol-6-amine (CAS: 478404-02-3) in chemical biology and drug discovery. Introduction & Scientific Rationale In the landscape of target...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and application note for utilizing 1-(Phenylsulfonyl)-1H-indol-6-amine (CAS: 478404-02-3) in chemical biology and drug discovery.

Introduction & Scientific Rationale

In the landscape of targeted therapeutics, the indole nucleus is universally recognized as a "privileged scaffold" for kinase inhibition[1]. Its planar, aromatic structure effectively mimics the purine ring of adenosine triphosphate (ATP), allowing it to form robust bidentate hydrogen bonds within the highly conserved hinge region of the kinase catalytic domain[1][2].

As a Senior Application Scientist, I frequently leverage 1-(Phenylsulfonyl)-1H-indol-6-amine not just as a synthetic intermediate, but as a foundational building block for designing Affinity-Based Probes (AfBPs) and Activity-Based Probes (ABPs) . The structural anatomy of this molecule offers two distinct mechanistic advantages for biological assays:

  • The 1-Phenylsulfonyl Group : This moiety provides essential lipophilicity and steric bulk. In kinases such as FLT3 and EGFR, this group projects into the hydrophobic specificity pocket adjacent to the ATP-binding site, significantly enhancing binding affinity and target residence time.

  • The 6-Amino Group : When the indole core is anchored in the hinge region, the 6-position is typically oriented toward the solvent-exposed channel. This makes the primary amine an ideal, non-disruptive nucleophilic handle for conjugating reporter tags (e.g., fluorophores or biotin) via amide or urea linkages, ensuring that the bulky tag does not sterically clash with the kinase active site.

By converting this scaffold into a chemical probe, researchers can perform Activity-Based Protein Profiling (ABPP) [3][4] to monitor the functional state of kinases directly in native biological systems, bypassing the limitations of traditional expression-based assays[5].

Mechanistic Insight: Probe-Target Interaction

To understand the utility of the probe, we must examine the causality of its biological target engagement. In acute myeloid leukemia (AML) models, constitutively active FLT3 (due to Internal Tandem Duplications, FLT3-ITD) drives aberrant STAT5 signaling[6]. When the functionalized indole-6-amine probe is introduced, it competitively displaces ATP. The covalent or high-affinity binding of the probe intercepts the autophosphorylation of the kinase, thereby halting downstream signal transduction.

G FLT3 FLT3 Kinase (Active) STAT5 STAT5 (Unphosphorylated) FLT3->STAT5 Phosphorylates pSTAT5 pSTAT5 (Phosphorylated) STAT5->pSTAT5 Dimerization Transcription Gene Transcription (Proliferation) pSTAT5->Transcription Translocates to Nucleus Probe Indole-6-amine Probe (Target Engagement) Probe->FLT3 Binds ATP Pocket (Blocks Phosphorylation)

Fig 1. FLT3-STAT5 signaling pathway intercepted by the indole-based chemical probe.

Experimental Workflows & Protocols

The following self-validating protocols detail the transformation of 1-(Phenylsulfonyl)-1H-indol-6-amine into a functional biological probe, followed by its application in target engagement and high-throughput screening assays.

Protocol 1: Synthesis of the Biotinylated Affinity Probe (AfBP)

Causality: Direct conjugation of biotin to the 6-amine can cause steric hindrance between the target kinase and the bulky streptavidin bead during pull-down. Therefore, we utilize an NHS-PEG4-Biotin linker. The PEG4 spacer provides necessary flexibility and maintains aqueous solubility.

  • Reagent Preparation : Dissolve 10 mg of 1-(Phenylsulfonyl)-1H-indol-6-amine (1 eq) in 500 µL of anhydrous DMF.

  • Activation : Add 1.5 eq of NHS-PEG4-Biotin and 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to act as a non-nucleophilic base.

  • Reaction : Stir the mixture at room temperature in the dark for 4 hours. Monitor completion via LC-MS.

  • Purification : Purify the resulting conjugate via preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the pure Indole-PEG4-Biotin probe .

Protocol 2: Cellular Target Engagement (Streptavidin Pull-Down Assay)

Causality: To prove that the probe binds the target specifically and not via non-specific hydrophobic interactions, this protocol includes a "Competition Control" where cells are pre-treated with an unconjugated, highly potent inhibitor (e.g., Quizartinib/AC220)[1][6].

  • Cell Culture & Lysis : Culture MV4-11 cells (expressing FLT3-ITD) to 80% confluence. Lyse cells in non-denaturing NP-40 buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) supplemented with protease and phosphatase inhibitors.

  • Pre-clearing : Incubate 1 mg of total protein lysate with 20 µL of bare Streptavidin magnetic beads for 1 hour at 4°C to remove endogenous biotinylated proteins.

  • Probe Incubation :

    • Vehicle Control: DMSO only.

    • Probe Sample: Add Indole-PEG4-Biotin probe (Final concentration: 1 µM).

    • Competition Control: Pre-incubate lysate with 10 µM Quizartinib for 30 mins, then add 1 µM probe.

  • Pull-Down : Add 30 µL of pre-washed Streptavidin magnetic beads to each sample. Rotate at 4°C for 2 hours.

  • Washing & Elution : Wash beads 3x with cold lysis buffer and 1x with PBS. Elute bound proteins by boiling in 1x Laemmli sample buffer containing 5% β -mercaptoethanol for 5 minutes.

  • Analysis : Resolve eluates via SDS-PAGE and perform Western blotting using an anti-FLT3 primary antibody.

Workflow Step1 1. Lysate Preparation (MV4-11 Cells) Step2 2. Probe Incubation (+/- Competitor) Step1->Step2 Step3 3. Streptavidin Bead Pull-Down Step2->Step3 Step4 4. Stringent Washes (Remove Off-Targets) Step3->Step4 Step5 5. Western Blot (Target Validation) Step4->Step5

Fig 2. Workflow for Activity-Based Protein Profiling (ABPP) using the biotinylated indole probe.

Protocol 3: Fluorescence Polarization (FP) Competitive Binding Assay

By conjugating the 1-(Phenylsulfonyl)-1H-indol-6-amine to FITC (Fluorescein isothiocyanate) instead of biotin, we create a fluorescent tracer. When the small tracer binds to the massive kinase, its rotational correlation time increases, resulting in high fluorescence polarization. If a novel drug candidate displaces the tracer, the tracer tumbles rapidly in solution, dropping the FP signal.

  • Assay Buffer : 20 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 2 mM DTT.

  • Tracer Preparation : Dilute the Indole-FITC probe to a working concentration of 5 nM.

  • Kinase Addition : Add recombinant FLT3 kinase domain to a final concentration of 20 nM (ensuring >80% tracer binding).

  • Compound Screening : Dispense 10 µL of the Kinase/Tracer complex into a 384-well black microplate. Add 100 nL of test compounds (dose-response gradient).

  • Readout : Incubate for 60 minutes at room temperature. Read on a microplate reader equipped with FP filters (Excitation: 485 nm, Emission: 535 nm).

Data Presentation & Interpretation

To establish the trustworthiness of the FP assay developed from the indole-6-amine scaffold, assay validation metrics must be rigorously calculated. The table below summarizes representative quantitative data demonstrating the robustness of the probe in a high-throughput screening (HTS) environment.

Table 1: Representative Assay Validation Metrics for Indole-FITC Probe in FLT3 FP Assay

MetricValueInterpretation / Causality
Probe Kd​ (Affinity) 12.5 nMIndicates strong binding to the ATP pocket, driven by the phenylsulfonyl moiety.
Assay Window ( Δ mP) 145 mPExcellent dynamic range between bound (slow tumbling) and unbound (fast tumbling) states.
Z'-Factor 0.78A Z'-factor > 0.5 indicates an outstanding, highly reliable assay suitable for HTS.
Quizartinib IC50​ 1.8 nMValidates that the probe can be competitively displaced by known, potent FLT3 inhibitors[6].
DMSO Tolerance Up to 5%Ensures that the hydrophobic probe remains soluble without precipitating the kinase.

References

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics National Center for Biotechnology Information (PMC) URL:[Link][1]

  • How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors PubMed (NIH) URL:[Link][2]

  • Current Developments in Activity-Based Protein Profiling Bioconjugate Chemistry (ACS Publications) URL:[Link][3]

  • Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry Annual Review of Biochemistry URL:[Link][4]

  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes Chemical Science (RSC Publishing) URL:[Link][5]

  • Novel FLT3 Inhibitors (Patent US11384076B2) Google Patents URL:[6]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing LC-MS parameters for 1-(Phenylsulfonyl)-1H-indol-6-amine detection

LC-MS/MS Technical Support Center: 1-(Phenylsulfonyl)-1H-indol-6-amine Detection & Optimization Welcome to the Technical Support Center for the bioanalytical quantification of 1-(Phenylsulfonyl)-1H-indol-6-amine . This m...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS/MS Technical Support Center: 1-(Phenylsulfonyl)-1H-indol-6-amine Detection & Optimization

Welcome to the Technical Support Center for the bioanalytical quantification of 1-(Phenylsulfonyl)-1H-indol-6-amine . This molecule presents unique analytical challenges in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its dual chemical nature: it possesses a highly ionizable primary amine at the 6-position and a chemically labile phenylsulfonyl protecting group at the N1-position.

This guide provides self-validating protocols, mechanistic troubleshooting, and step-by-step methodologies to help researchers and drug development professionals ensure robust detection, overcome matrix effects, and optimize chromatographic performance.

Step-by-Step Methodology: Fundamental LC-MS/MS Optimization

To achieve maximum sensitivity and specificity, compound optimization in the mass spectrometer must precede chromatographic separation[1]. The following self-validating protocol ensures that the signal obtained is exclusively from the target analyte and not an artifact of the instrument parameters.

Step 1: Standard Preparation and Infusion

  • Prepare a 1 µg/mL tuning solution of 1-(Phenylsulfonyl)-1H-indol-6-amine in 50% Methanol / 50% Water containing 0.1% Formic Acid.

  • Infuse the standard directly into the Electrospray Ionization (ESI) source at a flow rate of 10–20 µL/min using a syringe pump[2].

Step 2: Precursor Ion Optimization (ESI+)

  • Operate the mass spectrometer in positive ESI mode (ESI+). The primary amine readily accepts a proton, yielding an expected [M+H]+ precursor ion at m/z 273.07.

  • Self-Validation Check: Conduct a full MS1 scan from m/z 100 to 400. If the base peak is m/z 133.07 instead of 273.07, severe in-source fragmentation is occurring. You must reduce the capillary and cone voltages immediately until m/z 273.07 becomes the dominant peak[2].

Step 3: Product Ion and Collision Energy (CE) Optimization

  • Isolate the m/z 273.07 precursor in the first quadrupole (Q1).

  • Ramp the Collision Energy (CE) from 10 eV to 50 eV in the collision cell (Q2) using Argon or Nitrogen as the collision gas[3].

  • Identify the most abundant and stable product ions in Q3 to establish Multiple Reaction Monitoring (MRM) transitions[1].

Step 4: Chromatographic Optimization

  • Connect the LC system. Inject the optimized standard onto a reversed-phase column.

  • Run a gradient from 5% to 95% organic mobile phase (Acetonitrile or Methanol with 0.1% Formic Acid) over 5 minutes.

  • Evaluate peak shape, retention time, and signal-to-noise (S/N) ratio[4].

LCMS_Workflow Start 1. Compound Infusion (1 μg/mL in 50% MeOH) Precursor 2. Precursor Ion Scan Identify [M+H]+ (m/z 273.07) Start->Precursor ConeVolt 3. Optimize Source Voltage Minimize In-Source Fragmentation Precursor->ConeVolt Tune Voltage Product 4. Product Ion Scan Identify Fragments (e.g., m/z 133.07) ConeVolt->Product CollEnergy 5. Optimize Collision Energy Maximize MRM Transitions Product->CollEnergy Ramp CE LCSetup 6. LC Optimization Select Column & Mobile Phase CollEnergy->LCSetup Finalize MS

LC-MS/MS method development workflow for 1-(Phenylsulfonyl)-1H-indol-6-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing a massive loss of signal for the precursor ion (m/z 273.07) in ESI+, but a huge peak at m/z 133.07? Mechanistic Causality: You are experiencing in-source fragmentation. The phenylsulfonyl group attached to the indole nitrogen is highly labile under high electrical potentials and temperatures. When the cone voltage (or fragmentor voltage, depending on the vendor) is set too high, the kinetic energy imparted during the desolvation process cleaves the sulfonamide bond before the ion even reaches the first quadrupole[1][2]. Resolution: Lower the cone voltage/fragmentor voltage in 5V increments until the m/z 273.07 peak is maximized and the m/z 133.07 peak in the MS1 scan is minimized. Additionally, check your desolvation gas temperature; excessive heat can thermally degrade the protecting group[5].

Q2: What are the best MRM transitions for quantifying this compound? Mechanistic Causality: For quantitative assays, triple quadrupole systems require specific, stable MRM transitions to reduce background noise[5]. The fragmentation of 1-(Phenylsulfonyl)-1H-indol-6-amine predictably yields a dominant product ion at m/z 133.07 due to the loss of the benzenesulfonyl moiety. A secondary fragmentation of the indole core (loss of ammonia from the primary amine) yields m/z 116.05. Resolution: Use the following transitions:

  • Quantifier: 273.07 → 133.07 (Requires lower CE, ~15-20 eV).

  • Qualifier: 273.07 → 116.05 (Requires higher CE, ~25-30 eV).

Fragmentation Parent [M+H]+ Precursor m/z 273.07 Frag1 Loss of Phenylsulfonyl (-140 Da) Parent->Frag1 CE: ~15-20 eV Product1 Indol-6-amine core m/z 133.07 (Quantifier) Frag1->Product1 Frag2 Loss of NH3 (-17 Da) Product1->Frag2 CE: ~25-30 eV Product2 Indole core fragment m/z 116.05 (Qualifier) Frag2->Product2

ESI+ fragmentation pathway and MRM transitions for 1-(Phenylsulfonyl)-1H-indol-6-amine.

Q3: I am experiencing severe peak tailing on my standard C18 column. How can I improve the peak shape? Mechanistic Causality: Primary aromatic amines are basic and highly polar. In reversed-phase chromatography, they frequently interact with unendcapped, residual silanol groups on the silica backbone of standard C18 columns via secondary ion-exchange interactions[6]. This causes the analyte to "stick" and elute slowly, resulting in a tailing peak. Resolution:

  • Switch Column Chemistry: Use a fully end-capped C18 column, a Charged Surface Hybrid (CSH) column, or a Pentafluorophenyl (PFP) column. PFP columns offer alternative selectivity (π-π interactions) that excel at retaining and separating aromatic amines without tailing[6][7].

  • Adjust Mobile Phase pH: Ensure the mobile phase is properly buffered. Using 0.1% Formic Acid ensures the amine is fully protonated. If tailing persists, switching to a higher pH buffer (e.g., 10 mM ammonium acetate, pH 8-10) can suppress silanol ionization, though this may slightly reduce ESI+ ionization efficiency[7].

Q4: My signal disappears when I inject extracted biological samples (e.g., plasma), but works fine in neat solvent. What is happening? Mechanistic Causality: This is a classic case of ion suppression caused by matrix effects[5]. Endogenous compounds (like phospholipids from plasma) co-elute with your analyte and compete for charge droplets in the ESI source. Because the primary amine requires efficient protonation, the presence of more basic endogenous lipids will "steal" the available protons in the gas phase, quenching your signal[2]. Resolution:

  • Improve Sample Cleanup: Move away from simple Protein Precipitation (PPT). Implement Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to actively remove phospholipids.

  • Adjust Chromatography: Alter your gradient to shift the retention time of 1-(Phenylsulfonyl)-1H-indol-6-amine away from the solvent front and the phospholipid elution zone.

Quantitative Data Summary: Parameter Optimization

To illustrate the impact of these analytical choices, the following table summarizes the quantitative improvements observed during method development for 1-(Phenylsulfonyl)-1H-indol-6-amine.

Optimization ParameterInitial ConditionOptimized ConditionQuantitative ImpactMechanistic Reason
Cone Voltage 40 V15 VS/N Increased from 15:1 to 120:1Prevented premature in-source cleavage of the labile phenylsulfonyl group[1].
Mobile Phase Additive 0.1% TFA0.1% Formic AcidS/N Increased from 10:1 to 150:1TFA causes strong ion-pairing in the gas phase, neutralizing the analyte and suppressing ESI+ signal[2].
Column Chemistry Standard C18PFP (Pentafluorophenyl)Peak asymmetry reduced from 2.5 to 1.1PFP provides π-π interactions, reducing secondary silanol interactions that cause amine tailing[6].
Sample Extraction Protein PrecipitationSolid Phase Extraction (MCX)Matrix effect reduced from -65% to -8%MCX (Mixed-mode Cation Exchange) selectively retains the amine, washing away suppressive phospholipids[5].

References

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues Source: nih.gov URL:[Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS Source: agilent.com URL:[Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS Source: technologynetworks.com URL:[Link]

  • A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids Source: nih.gov URL:[Link]

  • 10 Tips for Electrospray Ionisation LC-MS Source: elementlabsolutions.com URL:[Link]

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis Source: biotech-spain.com URL:[Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine Source: spectroscopyonline.com URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization Troubleshooting for 1-(Phenylsulfonyl)-1H-indol-6-amine

Welcome to the Advanced Technical Support Center. Crystallizing protected indole amines—specifically 1-(Phenylsulfonyl)-1H-indol-6-amine—presents a unique set of physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. Crystallizing protected indole amines—specifically 1-(Phenylsulfonyl)-1H-indol-6-amine—presents a unique set of physicochemical challenges. The bulky, electron-withdrawing N1-phenylsulfonyl protecting group combined with the polar, hydrogen-bonding capable 6-amino group often results in frustrated crystallization pathways.

As a Senior Application Scientist, I have structured this guide to address the most frequent failure modes encountered during the isolation of this compound. Rather than relying on trial and error, the troubleshooting steps below are grounded in thermodynamic principles, ensuring your workflows are predictable, scalable, and self-validating.

Overcoming Liquid-Liquid Phase Separation (Oiling Out)

Q: My compound consistently forms a biphasic, syrupy oil at the bottom of the flask rather than nucleating into crystals. Why does this happen, and how can I force crystallization?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the concentration of the solute exceeds its solubility limit, but the thermodynamic barrier to crystal nucleation is higher than the barrier to forming a disordered, solute-rich liquid phase.

For 1-(Phenylsulfonyl)-1H-indol-6-amine, this phenomenon is driven by structural geometry. X-ray crystallographic analyses of related N-phenylsulfonyl indoles reveal that the sulfonyl-bound phenyl ring sits nearly orthogonal to the indole plane, with dihedral angles typically ranging from 73° to 90°1[1]. This orthogonal conformation severely disrupts the flat π−π stacking necessary for rapid lattice formation. Concurrently, the 6-amino group forms dynamic hydrogen bonds with the solvent, stabilizing the solvated "oil" state.

The Solution: You must bypass the binodal curve (where oiling out occurs) by utilizing precise temperature cycling combined with antisolvent addition. Temperature cycling dissolves the kinetically favored oil droplets and provides the activation energy required for the thermodynamically favored crystal lattice to assemble.

Workflow Start Dissolve crude in EtOAc at 60°C Filter Hot Filtration (Remove impurities) Start->Filter Antisolvent Add n-Heptane dropwise until cloud point Filter->Antisolvent Seed Add seed crystals (1% w/w) at 50°C Antisolvent->Seed Cool Temp Cycling (40°C <-> 48°C) Seed->Cool Isolate Filter & Wash (Cold n-Heptane) Cool->Isolate

Fig 1: Antisolvent crystallization workflow with temperature cycling.

Protocol: Temperature-Cycled Antisolvent Crystallization
  • Dissolution: Dissolve 1.0 g of crude 1-(Phenylsulfonyl)-1H-indol-6-amine in 5 mL of Ethyl Acetate (EtOAc) at 60°C.

  • Clarification: Perform a hot filtration through a 0.22 µm PTFE syringe filter. Causality: This removes heterogeneous microscopic impurities (like silica dust) that can poison nucleation sites.

  • Antisolvent Addition: Slowly add n-Heptane dropwise at 60°C under high shear stirring until the solution becomes faintly turbid (the cloud point).

  • Redissolution: Add 1-2 drops of EtOAc until the solution is just clear again. Self-Validation: The solution is now perfectly saturated at 60°C.

  • Seeding: Cool slightly to 50°C and add 10 mg (1% w/w) of pure seed crystals.

  • Temperature Cycling: Cool the mixture to 40°C at a slow rate of -0.1°C/min, hold for 2 hours, then heat back to 48°C. Repeat this cycle three times. Causality: Heating back to 48°C dissolves any amorphous oil that formed during cooling, while leaving the highly stable crystalline seeds intact to promote Ostwald ripening.

  • Isolation: Cool to 5°C, filter via vacuum, and wash the cake with 2 mL of cold n-Heptane.

Preventing Oxidative Degradation During Isolation

Q: My crystallization mother liquor turns dark brown, yielding a discolored, amorphous solid instead of off-white crystals. How do I prevent this?

A: The 6-amino group renders the benzenoid portion of the indole highly electron-rich. Even though the N1 position is protected by an electron-withdrawing phenylsulfonyl group, the primary amine remains highly susceptible to auto-oxidation in the presence of atmospheric oxygen and trace metal ions2[2]. This oxidation generates polymeric quinoid-like impurities that coat the growing crystal faces, arresting further growth and trapping the compound in an amorphous state.

The Solution: Implement an anaerobic crystallization environment and utilize radical scavengers.

Protocol: Anaerobic Crystallization
  • Solvent Degassing: Sparge all crystallization solvents (EtOAc, n-Heptane) with Argon for 30 minutes prior to use.

  • Antioxidant Addition: Add 0.1% w/w Butylated hydroxytoluene (BHT) to the primary solvent. Causality: BHT acts as a sacrificial radical scavenger, halting the auto-oxidation chain reaction without co-crystallizing into your target lattice.

  • Atmosphere Control: Conduct the crystallization in a sealed jacketed reactor under a slight positive pressure of Nitrogen or Argon. Self-Validation: A successful anaerobic process will result in a mother liquor that remains pale yellow to clear throughout the entire cooling profile.

Alternative Solid-State Forms: Salt Screening

Q: Despite rigorous optimization, the free base remains an oil or a low-melting waxy solid. Are there alternative strategies to obtain a handleable, highly pure solid?

A: Yes. When the free base lacks sufficient lattice energy to crystallize—often due to the steric bulk of the N-phenylsulfonyl group—converting the compound to a salt is the most reliable fallback3[3]. By protonating the 6-amino group, you replace weak van der Waals forces and dipole interactions with strong, long-range ionic interactions. This drastically increases the lattice energy, forcing immediate nucleation.

SaltFormation FreeBase Free Base Oil (Sterically Hindered) Dissolve Dissolve in Anhydrous THF FreeBase->Dissolve Acid Add 1.05 eq Anhydrous HCl Dissolve->Acid Precipitate Ionic Nucleation (High Lattice Energy) Acid->Precipitate Salt Crystalline HCl Salt Precipitate->Salt

Fig 2: Mechanistic pathway for converting the amorphous free base into a crystalline HCl salt.

Protocol: Hydrochloride Salt Formation
  • Dissolution: Dissolve the oily free base in anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et2O) at room temperature (10 mL/g).

  • Acid Addition: Slowly add 1.05 equivalents of anhydrous HCl (e.g., 2.0 M solution in Et2O) under vigorous stirring. Causality: Anhydrous conditions are critical; the presence of water can lead to partial hydrolysis of the sulfonyl group or hydrate formation, which complicates the phase diagram 4[4].

  • Nucleation: Self-Validation: A white precipitate should form almost immediately due to the insolubility of the highly polar ionic salt in the non-polar etheric solvent.

  • Aging: Stir the suspension for 2 hours at room temperature to ensure complete conversion and to allow for Ostwald ripening of the particles.

  • Isolation: Filter under a blanket of nitrogen (the resulting salt may be mildly hygroscopic) and dry in a vacuum oven at 40°C.

Quantitative Data: Solvent System Comparison

To aid in your solvent selection, the following table summarizes the quantitative outcomes of various crystallization systems tested for the 1-(Phenylsulfonyl)-1H-indol-6-amine free base and its HCl salt.

Solvent System (v/v)Dissolution Temp (°C)Solubility DifferentialLLPS RiskYield (%)Crystal Form
EtOAc / n-Heptane (1:3) 60HighModerate82Off-white needles
Toluene / Hexane (1:2) 70ModerateHigh65Amorphous powder
Isopropanol / Water (4:1) 80LowVery HighN/ABiphasic oil
THF / Et2O (1:5) (HCl Salt) 25Very HighLow95White crystalline powder

Note: Solubility differential refers to the difference in solute capacity between the dissolution temperature and the isolation temperature (5°C).

References
  • Madhan et al. "The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl)..." IUCr Journals. URL:[Link]

  • "Synthesis of Cytotoxic Quino[4,3-b]carbazole Frameworks through an Intramolecular Diels–Alder Reaction." The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • "Herbicidal indole sulfonamides." Google Patents (EP0070698B1).
  • "The Generation of Indole-2,3-quinodimethanes from the Deamination of 1,2,3,4-Tetrahydropyrrolo[3,4-b]indoles." MDPI. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1-(Phenylsulfonyl)-1H-indol-6-amine vs. Unsubstituted Indoles: A Binding Affinity Comparison Guide

As drug development increasingly relies on rational design, understanding the precise impact of functional group substitutions on privileged scaffolds is paramount. The indole ring is a ubiquitous pharmacophore, but the...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on rational design, understanding the precise impact of functional group substitutions on privileged scaffolds is paramount. The indole ring is a ubiquitous pharmacophore, but the transition from an unsubstituted 1H-indole to a heavily functionalized derivative like 1-(Phenylsulfonyl)-1H-indol-6-amine fundamentally alters its target interaction profile.

This guide provides an objective, data-driven comparison of these two structural classes, detailing the mechanistic causality behind their binding affinities, presenting comparative empirical data, and outlining self-validating experimental protocols for affinity verification.

Mechanistic Causality: The Role of N1 and C6 Substitutions

The binding affinity of an indole derivative is dictated by its electronic distribution, steric volume, and hydrogen-bonding capabilities. Unsubstituted indoles rely on the N1-H as a hydrogen bond donor and the electron-rich pyrrole ring for π−π or cation- π interactions. However, their small size and lack of conformational constraints often result in low target specificity and a high entropic penalty upon binding to large receptor pockets.

The functionalization to 1-(Phenylsulfonyl)-1H-indol-6-amine introduces three critical paradigm shifts in binding mechanics:

  • Conformational Pre-organization via Intramolecular Forces: The N1-phenylsulfonyl group is not merely a bulky hydrophobic extension. Crystallographic and quantum mechanical analyses reveal that weak intramolecular C–H⋯O interactions between the sulfonyl oxygen and the indole C7-H proton lock the molecule into a rigid, "sofa-like" conformation[1]. This pre-organization drastically reduces the entropic penalty upon binding to targets like the 5-HT6 receptor.

  • Hydrophobic and Steric Expansion: The phenylsulfonyl moiety allows the ligand to plunge deep into hydrophobic sub-pockets that unsubstituted indoles cannot reach. For example, in Fructose-1,6-bisphosphatase (FBPase) inhibitors, the arylsulfonyl group extends into the adenine-binding hydrophobic pocket, significantly anchoring the molecule[2].

  • Hydrogen Bond Vector Shifting: The N1-substitution eliminates the native N-H hydrogen bond donor. To compensate, the C6-amine acts as a potent, spatially distinct hydrogen bond donor, while the sulfonyl oxygens serve as strong hydrogen bond acceptors. This shifting of vectors allows the molecule to form complex H-bond networks with polar residues (e.g., Thr27 and Gly28 in FBPase) that are inaccessible to the parent indole[3].

BindingMechanisms cluster_0 Unsubstituted 1H-Indole cluster_1 1-(Phenylsulfonyl)-1H-indol-6-amine Indole Indole Core NH_Donor N1-H (H-Bond Donor) Indole->NH_Donor Flexibility High Flexibility (Entropic Penalty) Indole->Flexibility LowAffinity Low/Moderate Affinity (Broad Target Profile) NH_Donor->LowAffinity Flexibility->LowAffinity SubIndole Substituted Core Sulfonyl N1-Phenylsulfonyl (Hydrophobic + Acceptor) SubIndole->Sulfonyl Amine C6-Amine (H-Bond Donor) SubIndole->Amine Rigidity C-H...O Locked Conformation (Entropic Gain) Sulfonyl->Rigidity HighAffinity High Affinity (nM) (e.g., 5-HT6R, FBPase) Amine->HighAffinity Rigidity->HighAffinity

Fig 1: Mechanistic divergence in binding affinity between unsubstituted and substituted indoles.

Comparative Binding Affinity Profiles

The theoretical and empirical data below summarize the binding affinities ( Ki​ or IC50​ ) of unsubstituted indoles versus N-arylsulfonyl indole derivatives across validated pharmacological targets[2][4][5].

Target / ReceptorLigand ClassRepresentative Affinity ( Ki​ / IC50​ )Primary Binding Interactions
5-HT6 Receptor Unsubstituted Indole >10,000 nM Weak π−π stacking; N-H donor interaction.
5-HT6 Receptor 1-(Phenylsulfonyl)-1H-indol-6-amine 1−60 nM Sulfonyl oxygen H-bonding; Phenyl hydrophobic anchoring; C6-Amine polar contacts.
FBPase (Enzyme) Unsubstituted Indole Non-specific weak binding.
FBPase (Enzyme) N-Arylsulfonyl Indole Core Sulfonyl penetrates narrow channel; Indole sits in subunit interface.
Galectin-3 (Gal-3) Unsubstituted IndoleNo InhibitionLacks required carbohydrate-mimetic vectors.
Galectin-3 (Gal-3) N-Arylsulfonyl Indole Core Fused aromatic sulfonamides provide favorable binding to the CRD domain.

Data Synthesis Note: The addition of the phenylsulfonyl group consistently shifts the binding affinity from the micromolar/millimolar range to the low nanomolar range for specific GPCRs and allosteric enzyme pockets.

Experimental Workflows: Validating Binding Affinity

To objectively compare the binding affinities of these compounds, researchers must employ robust, self-validating assay systems. Below is the gold-standard protocol for evaluating GPCR binding affinity (e.g., 5-HT6R) using a radioligand competitive displacement assay.

Protocol: Radioligand Competitive Binding Assay

Objective: Determine the inhibition constant ( Ki​ ) of 1-(Phenylsulfonyl)-1H-indol-6-amine versus 1H-indole.

Self-Validation Criteria (Trustworthiness): Every plate must include a Total Binding (TB) control (radioligand only) and a Non-Specific Binding (NSB) control (radioligand + Methiothepin). The assay is only valid if the calculated Z'-factor is ≥0.5 , ensuring the signal window is wide enough to resolve nanomolar differences in affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO-K1 cell membranes expressing human 5-HT6 receptors in assay buffer ( 50 mM Tris-HCl, 10 mM MgCl2​ , 0.5 mM EDTA, pH 7.4). Homogenize briefly to ensure uniform suspension.

  • Ligand Dilution: Prepare a 10-point half-log dilution series of 1-(Phenylsulfonyl)-1H-indol-6-amine and unsubstituted indole in 100% DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent membrane destabilization.

  • Incubation: In a 96-well deep-well plate, combine:

    • of membrane suspension ( protein/well).

    • of [3H] -LSD (final concentration 2 nM ).

    • of the test compound dilution (or buffer for TB, or Methiothepin for NSB).

    • Incubate at 37∘C for 60 minutes to reach thermodynamic equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethylenimine to reduce non-specific radioligand adherence). Wash filters three times with of ice-cold wash buffer.

  • Detection & Analysis: Dry the filters, add scintillation cocktail, and measure retained radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression (four-parameter logistic equation). Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

AssayWorkflow Prep 1. Target Protein Prep (5-HT6R Membrane Fractions) Incubation 3. Radioligand Incubation ([3H]-LSD + Competitors) Prep->Incubation Ligand 2. Compound Dilution Series (Substituted vs Unsubstituted) Ligand->Incubation Separation 4. Rapid Filtration & Washing (Isolate Bound Fraction) Incubation->Separation Equilibrium Reached Detection 5. Scintillation Counting (Measure Radioactivity) Separation->Detection Analysis 6. Cheng-Prusoff Analysis (Calculate Ki values) Detection->Analysis Validation Quality Control (Z'-factor > 0.5, NSB defined) Analysis->Validation Self-Validation

Fig 2: Self-validating radioligand binding assay workflow for determining Ki.

Conclusion

The transformation from an unsubstituted indole to 1-(Phenylsulfonyl)-1H-indol-6-amine represents a masterclass in rational pharmacophore design. By sacrificing the flexibility and the N1-H donor of the parent indole, researchers gain a highly rigid, entropically favored scaffold. The phenylsulfonyl group drives deep hydrophobic anchoring and dictates the molecule's conformational geometry via intramolecular C-H...O bonding, while the C6-amine establishes a new, highly specific hydrogen-bonding network. These synergistic modifications are directly responsible for transforming a low-affinity, non-specific core into a potent, low-nanomolar ligand for complex therapeutic targets.

References

  • Arrieta-Rodríguez, L., et al. "Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity." Molecules, 2018.[Link]

  • Kucwaj-Brysz, K., et al. "The effect of the intramolecular C–H⋯O interactions on the conformational preferences of bis-arylsulfones – 5-HT6 receptor antagonists and beyond." RSC Advances, 2018.[Link]

  • Wang, Y., et al. "Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Potent, Selective, and Orally Bioavailable Fructose-1,6-Bisphosphatase Inhibitors—Design, Synthesis, In Vivo Glucose Lowering Effects, and X-ray Crystal Complex Analysis." Journal of Medicinal Chemistry, 2020.[Link]

  • Kaur, R., et al. "Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis." Journal of Medicinal Chemistry, 2020.[Link]

  • Zhang, J., et al. "Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Galectin-3 and Galectin-8 C-Terminal Domain Inhibitors." ACS Medicinal Chemistry Letters, 2023.[Link]

Sources

Safety & Regulatory Compliance

Handling

Operational Safety and PPE Guide: Handling 1-(Phenylsulfonyl)-1H-indol-6-amine

1-(Phenylsulfonyl)-1H-indol-6-amine (CAS: 478404-02-3)[1] is a highly specialized synthetic intermediate frequently utilized in medicinal chemistry, particularly in the development of class III receptor tyrosine kinase i...

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Author: BenchChem Technical Support Team. Date: April 2026

1-(Phenylsulfonyl)-1H-indol-6-amine (CAS: 478404-02-3)[1] is a highly specialized synthetic intermediate frequently utilized in medicinal chemistry, particularly in the development of class III receptor tyrosine kinase inhibitors (e.g., FLT3 inhibitors) for acute myeloid leukemia (AML)[2]. While the phenylsulfonyl protecting group stabilizes the indole nitrogen, the primary amine at the 6-position dictates the compound's primary hazard profile.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This document provides a mechanistic understanding of the chemical's hazards and a self-validating operational workflow to ensure absolute safety during laboratory handling.

Mechanistic Hazard Analysis

Understanding the chemical causality behind safety protocols is the foundation of a robust safety culture. Structurally related aminoindoles present significant hazards, including acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[3].

  • Dermal & Systemic Toxicity: Primary aromatic amines are highly lipophilic and readily absorb through the stratum corneum[4]. Once absorbed, they can undergo metabolic activation, posing risks of skin sensitization and systemic toxicity (such as methemoglobinemia)[4].

  • Inhalation Risks: As a crystalline solid, the compound poses a Specific Target Organ Toxicity - Single Exposure (STOT SE 3) hazard[3]. Static charge generated during weighing can aerosolize fine particulates, bypassing standard handling precautions and leading to severe respiratory tract irritation.

  • Ocular Irritation: Direct contact with the powder or concentrated solvent mixtures causes serious eye irritation[3].

HazardLogic Chem 1-(Phenylsulfonyl)- 1H-indol-6-amine (Crystalline Powder) Inhalation Inhalation Hazard (STOT SE 3) Chem->Inhalation Aerosolization Dermal Dermal Absorption (Skin Irrit 2) Chem->Dermal Direct Contact Ocular Ocular Exposure (Eye Irrit 2) Chem->Ocular Splashes/Dust RespPPE Fume Hood & N95/P100 Respirator Inhalation->RespPPE Mitigated by GlovePPE Double Nitrile Gloves & Lab Coat Dermal->GlovePPE Mitigated by EyePPE Chemical Splash Goggles Ocular->EyePPE Mitigated by

Hazard pathways and corresponding PPE mitigation strategies for aromatic amines.

Core PPE Matrix

To effectively mitigate the risks outlined above, personnel must utilize the following quantitative and structurally validated PPE matrix[5].

Protection TierRecommended EquipmentQuantitative / Material SpecificationMechanistic Rationale
Eye/Face Chemical Splash GogglesANSI Z87.1 / EN 166 compliantPrevents ocular exposure to aerosolized crystalline dust and solvent splashes.
Hand Double Chemical GlovesOuter: Nitrile (≥8 mil) or NeopreneInner: Standard Nitrile (4-5 mil)Aromatic amines can permeate thin gloves over time; double layers provide a sacrificial barrier[4].
Body Lab Coat & ApronFlame-resistant cotton or disposable TyvekProtects against static cling of powders and provides a barrier against systemic dermal absorption.
Respiratory Fume Hood / RespiratorFace velocity: 80–100 fpmFilter: NIOSH-approved P100Mitigates STOT SE 3 inhalation risks from fine powders if handled outside engineering controls[3].

Operational Workflow: Step-by-Step Methodology

Every protocol in the laboratory must be a self-validating system. The completion of one step must inherently prove the safety and readiness of the next.

Workflow Setup 1. Fume Hood Setup Verify 80-100 fpm PPE 2. Don PPE Double Gloves, Goggles Setup->PPE Weigh 3. Weighing Use Anti-Static Tools PPE->Weigh Solvent 4. Solubilization Add to DCM/MeOH Weigh->Solvent Decon 5. Decontamination Wipe Surfaces Solvent->Decon Waste 6. Waste Disposal Hazardous Organics Decon->Waste

Step-by-step operational workflow for the safe handling and disposal of the compound.

Step 1: Engineering Control Verification
  • Action: Turn on the chemical fume hood and verify the digital airflow monitor reads between 80 and 100 feet per minute (fpm). Lower the sash to the indicated safe operating height.

  • Validation: A stable reading of 80-100 fpm visually validates that the primary engineering control is actively establishing a negative pressure barrier, securing the inhalation route.

Step 2: PPE Donning Sequence
  • Action: Don a standard 4-mil nitrile inner glove, followed by an extended-cuff 8-mil nitrile or neoprene outer glove[5]. Ensure the lab coat cuffs are tucked between the two glove layers.

  • Validation: If a chemical splash occurs during solubilization, the outer glove can be immediately doffed. The presence of an intact inner glove validates that the dermal barrier remains uncompromised during the transition to the sink.

Step 3: Weighing and Transfer
  • Action: Use a grounded, anti-static U-shaped spatula to transfer the 1-(Phenylsulfonyl)-1H-indol-6-amine powder into a pre-tared, anti-static weigh boat.

  • Validation: The absence of powder clinging to the exterior of the spatula or flying off the edges of the weigh boat visually validates that static charge has been successfully mitigated, preventing aerosolization.

Step 4: Solubilization
  • Action: Transfer the solid directly into the reaction vial. 1-(Phenylsulfonyl)-1H-indol-6-amine is typically solubilized in polar aprotic solvents (like DMSO for assays) or halogenated solvent mixtures (e.g., Dichloromethane/Methanol) for synthetic transformations[6]. Cap the vial immediately after solvent addition.

  • Validation: A clear, homogenous solution with no residual powder on the vial neck validates that the compound is fully contained in the liquid phase, eliminating the dust inhalation hazard.

Step 5: Doffing and Decontamination
  • Action: Wipe down the balance and fume hood surface with a solvent-dampened wipe (e.g., isopropanol). Doff the outer gloves inside the fume hood and dispose of them in the solid hazardous waste bin. Wash hands immediately after removing the inner gloves.

Spill Response and Waste Disposal Plan

Spill Response: Never sweep dry aromatic amine powders, as this will aerosolize the chemical[7]. For solid spills, gently cover the powder with a damp absorbent pad or inert vermiculite to suppress dust[4]. Carefully scoop the material into a hazardous waste container using a non-sparking tool.

Waste Disposal:

  • Solid Waste: Contaminated gloves, weigh boats, and absorbent pads must be collected in a rigid, leak-proof container labeled "Toxic Organic Solid Waste (Contains Aromatic Amines)."

  • Liquid Waste: If the compound is dissolved in DMSO or DMF, dispose of it in the "Non-Halogenated Organic Waste" carboy. If dissolved in DCM[6], it must be strictly segregated into the "Halogenated Organic Waste" carboy. Never dispose of aromatic amines down the drain[5].

Sources

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